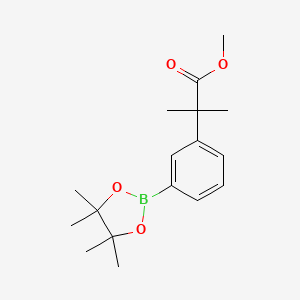
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol
Übersicht
Beschreibung
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanol is a useful research compound. Its molecular formula is C12H18O5S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemoenzymatic Synthesis of Apremilast : This compound is crucial in the chemoenzymatic synthesis of Apremilast, an anti-inflammatory drug. Two approaches using ketoreductases and lipases were evaluated for producing the chiral alcohol form of this compound. The synthesis demonstrated high enantiomeric excess and conversion rates, indicating its efficiency and potential for large-scale pharmaceutical applications (Vega et al., 2021).
Synthesis of Apremilast : The compound plays a role in the synthesis of Apremilast, with improvements in total yield compared to traditional methods. This application underscores its significance in the pharmaceutical industry, particularly for medications targeting inflammatory conditions (Shan et al., 2015).
Conformational Study of Related Compounds : Research on similar compounds, such as β-hydroxy sulfones and their O-methyl derivatives, provides insights into the conformational aspects of these molecules. This kind of study is important for understanding the chemical behavior and potential applications of related compounds (Alvarez-Ibarra et al., 1996).
Electrochemical Interactions : Studies on derivatives of this compound have examined their electrochemical properties in ethanol-acetonitrile solutions. Such research is crucial for understanding the reactivity and potential applications in electrochemical processes (Caram et al., 1994).
Biocatalysis and Synthesis of Drug Intermediates : The compound has been used in biocatalytic processes for synthesizing enantiopure alcohols, demonstrating its versatility in organic synthesis and pharmaceutical applications. This highlights its role in creating intermediates for various drugs (Kavi et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O5S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10,13H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJZFBQYKGPYNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B8089711.png)

![tert-butyl (NZ)-N-[amino(1,3-thiazol-2-yl)methylidene]carbamate](/img/structure/B8089724.png)




![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride](/img/structure/B8089762.png)